1-Hydroxypiperidine-2,6-dione
Overview
Description
1-Hydroxypiperidine-2,6-dione is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, a structure commonly found in various pharmaceuticals and natural products. The presence of hydroxyl and dione functionalities in its structure makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2,6-dione can be synthesized through various methods. One efficient method involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process involves Michael addition followed by intramolecular nucleophilic substitution, yielding the desired compound under solvent-free conditions with excellent functional group tolerance . Another method includes the use of nickel catalysts and chiral P-O ligands for the intramolecular hydroalkenylation of 1,6-ene-dienes, providing a regioselective and mild approach to synthesize six-membered N- and O-heterocycles .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications. The kilo-scale synthesis can be readily achieved, making it feasible for commercial production .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypiperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive hydroxyl and dione groups in its structure.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, spiropiperidines, and condensed piperidines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-Hydroxypiperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-Hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of matrix metalloproteinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating biological processes such as tissue remodeling and inflammation . The hydroxyl and dione groups play a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
1-Hydroxypiperidine-2,6-dione can be compared with other similar compounds such as:
Piperidine-2,6-dione: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxypiperidine-2,6-dione: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and biological activity.
5,6-Dihydroxypiperidine-2-one:
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-hydroxypiperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFDJMHTJNPQFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394540 | |
Record name | 1-hydroxypiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17195-27-6 | |
Record name | 1-hydroxypiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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